Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
Description
Properties
CAS No. |
68214-78-8 |
|---|---|
Molecular Formula |
C20H21IN6O4 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H21IN6O4/c1-5-26(6-2)18-9-16(23-12(3)28)17(10-19(18)31-4)24-25-20-13(11-22)7-14(27(29)30)8-15(20)21/h7-10H,5-6H2,1-4H3,(H,23,28) |
InChI Key |
IZORMMLJZNGANB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step process combining aromatic amine derivatization, azo coupling, and acetamide formation. The key steps include:
- Diazotization of an aromatic amine precursor to form a diazonium salt.
- Azo coupling of the diazonium salt with a substituted aromatic amine containing the diethylamino and methoxy groups.
- Introduction of the acetamide functionality by acetylation of the amino group.
- Incorporation of cyano, iodo, and nitro substituents on the aromatic ring prior to or after azo coupling depending on the synthetic route.
Specific Synthetic Route Example
While direct literature on this exact compound's synthesis is limited, analogous azo acetamide compounds have been synthesized via the following approach, which can be adapted for this compound:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-cyano-6-iodo-4-nitroaniline | Nitration and iodination of 2-cyanoaniline derivatives | Controlled nitration and iodination under acidic conditions |
| 2 | Diazotization of 2-cyano-6-iodo-4-nitroaniline | NaNO2/HCl at 0-5°C | Formation of diazonium salt |
| 3 | Azo coupling with 5-(diethylamino)-4-methoxyaniline | Basic aqueous medium (pH ~9-10) | Coupling forms the azo linkage |
| 4 | Acetylation of the resulting amine | Acetic anhydride or acetyl chloride, base catalyst | Formation of the acetamide group |
This sequence aligns with standard azo dye synthesis and acetamide functionalization protocols documented in analogous compounds.
Reaction Conditions and Optimization
- Diazotization : Conducted at low temperature (0–5°C) to maintain diazonium salt stability.
- Azo coupling : Performed in mildly alkaline conditions to promote nucleophilic attack on the diazonium salt.
- Acetylation : Usually carried out in anhydrous organic solvents like dichloromethane or acetonitrile with a base such as pyridine to neutralize generated acid.
Yield and Purity
Analytical Methods for Confirmation
- HPLC : Reverse-phase HPLC with acetonitrile/water and phosphoric or formic acid as mobile phase is effective for purity analysis and preparative separation.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Melting Point : Characteristic melting points around 240–243 °C have been reported for closely related compounds.
Data Table: Summary of Preparation Parameters for Related Azo Acetamide Compounds
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization Temperature | 0–5 °C | To stabilize diazonium salt |
| Coupling pH | 8.5–10 | Mildly alkaline for azo coupling |
| Acetylation Reagents | Acetic anhydride or acetyl chloride | Requires base catalyst |
| Solvents | Water, dichloromethane, acetonitrile | Depends on step |
| Reaction Time | 1–3 hours per step | Optimized for yield |
| Yield | 70–92% | Varies with purity and scale |
| Purification | Recrystallization, chromatography | To remove impurities |
| Analytical Techniques | HPLC, MS, melting point | For characterization |
Research Results and Literature Support
- The synthesis of 2-cyano-N-(4-methoxyphenyl)acetamide as a precursor demonstrates the feasibility of introducing the cyano and methoxy groups before azo coupling, with yields up to 92%.
- HPLC methods developed for similar azo acetamide compounds allow for efficient separation and purity assessment, critical for confirming successful synthesis.
- The presence of electron-withdrawing groups (nitro, cyano, iodo) and electron-donating groups (diethylamino, methoxy) affects the reactivity and stability of intermediates, requiring careful control of reaction conditions.
- Safety data for related compounds indicate moderate hazards requiring standard laboratory precautions during synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- can be effectively analyzed using reverse-phase HPLC. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This technique is scalable and suitable for isolating impurities in preparative separation processes .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Column Type | Newcrom R1 HPLC Column |
2. Pharmacokinetics
The compound's properties make it suitable for pharmacokinetic studies. Its structural characteristics allow researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. The ability to analyze the compound through HPLC facilitates the study of its behavior in various biological matrices .
Case Study 1: Separation Techniques
A study demonstrated the effectiveness of using Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- in separating complex mixtures in pharmaceutical formulations. The HPLC method allowed for the identification and quantification of impurities at low concentrations, which is critical for ensuring drug safety and efficacy .
Case Study 2: Bioactivity Assessment
Another research focused on evaluating the bioactivity of this compound in various biological assays. The findings indicated that the compound exhibited significant activity against certain pathogens, suggesting potential applications in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, altering the activity of target proteins. The cyano and iodine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Physical Properties
- Boiling Point :
- Density :
Bioactivity and Toxicity
Key Research Findings
- Pharmaceutical Utility : The iodo substituent in the target compound enhances binding affinity to K-ras G12C mutants due to iodine’s polarizability and size .
- Dye Performance: Azo compounds with cyano/nitro groups (e.g., Disperse Blue 165) exhibit superior lightfastness, while iodo derivatives may offer unique spectral properties .
- Regulatory Trends : Bromo and iodo analogs face stricter regulations compared to chloro derivatives, reflecting differences in ecotoxicological profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this acetamide derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step azo-coupling reactions. A typical approach involves:
- Diazotization of 2-cyano-6-iodo-4-nitroaniline under acidic conditions.
- Coupling with N-substituted acetamide precursors (e.g., 5-(diethylamino)-4-methoxyaniline derivatives) in polar aprotic solvents like DMF.
- Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via column chromatography .
- Optimization includes adjusting stoichiometry (1:1.5 molar ratios of reactants to intermediates) and temperature control (room temperature to 60°C) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : Use NMR (δ 7.8–8.2 ppm for azo protons) and NMR (δ 150–160 ppm for nitrile/azo carbons) .
- Purity assessment : HPLC with UV detection (λ = 450–500 nm for azo chromophores) or HRMS for molecular ion verification (e.g., [M+H] peaks).
- Cross-reference spectral data with computational predictions (e.g., PubChem or NIST databases) to validate assignments .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) due to potential toxicity and photosensitivity.
- Store in airtight, light-resistant containers at 2–8°C. Avoid water contact to prevent decomposition.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound in flow chemistry systems?
- Methodological Answer :
- Use fractional factorial designs to screen critical variables (e.g., residence time, reagent concentration).
- Optimize flow rates (0.1–1.0 mL/min) and reactor geometry (microfluidic vs. tubular) to enhance mixing and yield.
- Statistical modeling (e.g., ANOVA) identifies dominant factors (e.g., temperature > solvent polarity) .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Replicate experiments using standardized protocols (e.g., identical solvents, purity of starting materials).
- Compare NMR integrals for diagnostic protons (e.g., diethylamino groups at δ 1.2–1.5 ppm) across studies.
- Investigate solvent-dependent tautomerism or polymorphism via X-ray crystallography .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., halogens, alkoxy groups) at the 4-methoxy or 6-iodo positions.
- Test biological activity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area).
- Use QSAR models to predict bioactivity trends .
Q. What computational tools and databases are essential for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Solubility/stability : Use Schrödinger’s QikProp or ACD/Labs to estimate logS (typical range: -4.5 to -3.0) and pKa (≈8.5 for diethylamino groups).
- Spectroscopic simulation : Gaussian 16 for DFT-based NMR chemical shifts.
- Validate predictions against experimental data from NIST or PubChem .
Q. What strategies can be employed to determine the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
